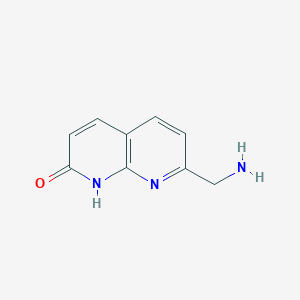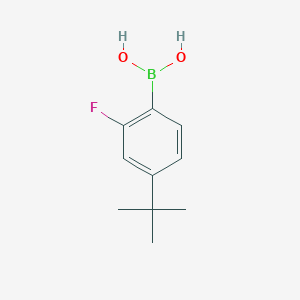
(4-(tert-Butyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a fluorine atom. The unique structural features of this compound make it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(tert-butyl)-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(tert-Butyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
(4-(tert-Butyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-(tert-Butyl)-2-fluorophenyl)boronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, drug delivery, and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-tert-Butyl-3-nitrophenylboronic acid
Uniqueness
(4-(tert-Butyl)-2-fluorophenyl)boronic acid is unique due to the presence of both a tert-butyl group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific synthetic applications. The fluorine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Eigenschaften
Molekularformel |
C10H14BFO2 |
|---|---|
Molekulargewicht |
196.03 g/mol |
IUPAC-Name |
(4-tert-butyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 |
InChI-Schlüssel |
XRUSRQOTSOVAMS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


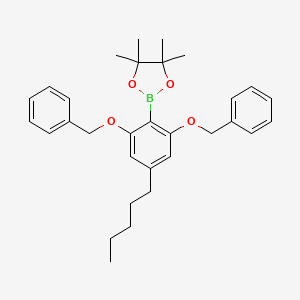


![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
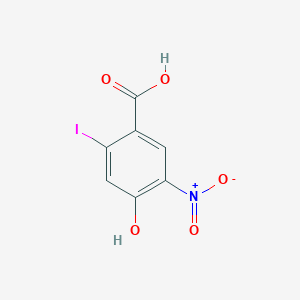
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

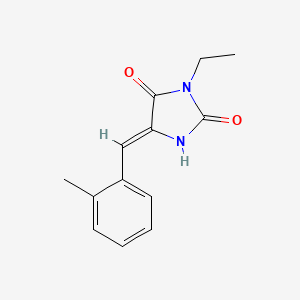
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)

